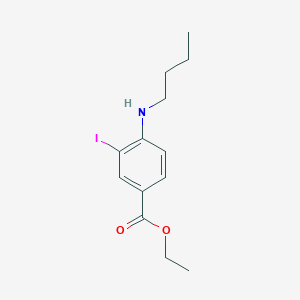

Ethyl 4-(butylamino)-3-iodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

681259-72-3 |

|---|---|

Molecular Formula |

C13H18INO2 |

Molecular Weight |

347.19 g/mol |

IUPAC Name |

ethyl 4-(butylamino)-3-iodobenzoate |

InChI |

InChI=1S/C13H18INO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3 |

InChI Key |

KLFJODBWWWGXKU-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OCC)I |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OCC)I |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for determining the constitution of organic molecules in solution. A full assignment of Ethyl 4-(butylamino)-3-iodobenzoate requires a suite of one-dimensional and two-dimensional NMR experiments.

¹H, ¹³C, and Heteronuclear NMR (e.g., ¹⁵N) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide direct insight into the chemical environment of each proton and carbon atom in the molecule. Although specific experimental spectra for this compound are not publicly documented, the expected chemical shifts can be predicted with high accuracy by analyzing the substituent effects on the benzene (B151609) ring and the aliphatic chains. The electron-donating -NH-butyl group and the electron-withdrawing, sterically bulky -I and -C(=O)OEt groups all exert distinct influences on the electronic environment of the aromatic ring. wisc.edulibretexts.org

Predicted ¹H NMR Chemical Shifts: The aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene ring. The proton at C2, positioned between the iodine and the ester group, would likely be the most downfield. The proton at C5, ortho to the amino group and meta to the iodine, would be shifted upfield. The proton at C6, meta to the amino group, would appear at an intermediate shift. The aliphatic protons of the butyl and ethyl groups would appear in their characteristic upfield regions, with the protons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) being the most deshielded within their respective chains. researchgate.net

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would display 13 unique signals, corresponding to each carbon atom in the asymmetric molecule. libretexts.orgdocbrown.info The carbonyl carbon of the ester would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate between approximately 95 and 155 ppm. The C-I bond would cause a significant downfield shift for C3 and an upfield shift (heavy atom effect) for the carbon itself, placing it around 95 ppm. The carbon attached to the nitrogen (C4) would be shifted downfield due to the electronegativity of nitrogen. Carbons of the ethyl and butyl groups would appear in the aliphatic region (< 70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Ring | ||

| C1-C=O | - | ~120 |

| C2-H | ~8.2 | ~140 |

| C3-I | - | ~95 |

| C4-N | - | ~153 |

| C5-H | ~6.8 | ~112 |

| C6-H | ~7.8 | ~130 |

| Ester Group | ||

| C=O | - | ~166 |

| O-CH₂ | ~4.3 | ~61 |

| CH₃ | ~1.4 | ~14 |

| Butylamino Group | ||

| N-H | ~4.5 (broad) | - |

| N-CH₂ | ~3.2 | ~44 |

| N-CH₂-CH₂ | ~1.6 | ~31 |

| N-CH₂-CH₂-CH₂ | ~1.4 | ~20 |

| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | ~14 |

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

Heteronuclear NMR: While no data exists, ¹⁵N NMR spectroscopy would provide a single resonance for the amine nitrogen, with a chemical shift indicative of its electronic environment, influenced by the butyl group and the substituted aromatic ring.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Correlations

Two-dimensional NMR experiments are indispensable for confirming the predicted assignments and establishing the complete bonding network. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds. Key correlations would be observed between adjacent protons in the butyl chain (H-N-CH₂ -CH₂ -CH₂ -CH₃ ) and the ethyl group (`H-O-CH₂ -CH₃ ). It would also show a correlation between the aromatic protons at C5 and C6, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). This would definitively link each proton signal in Table 1 to its corresponding carbon signal, for example, linking the quartet at ~4.3 ppm to the carbon at ~61 ppm (O-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds and is critical for assembling the molecular fragments. Key HMBC correlations would include:

The aromatic proton H2 correlating to the carbonyl carbon (C=O) and C4.

The ethyl O-CH₂ protons correlating to the carbonyl carbon (C=O) and C1.

The butyl N-CH₂ protons correlating to the aromatic carbons C4 and C5.

The aromatic proton H5 correlating to C1 and C3.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. A NOESY or ROESY spectrum would be valuable for determining the preferred conformation of the molecule, such as the orientation of the butyl group relative to the plane of the aromatic ring by observing correlations between the N-CH₂ protons and the aromatic proton at C5.

Solid-State NMR for Polymorphic Forms and Microcrystalline Materials

In the absence of suitable single crystals for X-ray diffraction or for materials that are not readily soluble, solid-state NMR (ssNMR) provides a powerful alternative for structural analysis. researchgate.net Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state. Cross-Polarization (CP-MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. Should this compound exhibit polymorphism, ssNMR would be capable of distinguishing between different crystalline forms, as the distinct packing environments in each polymorph would lead to measurable differences in their ¹³C chemical shifts. No published solid-state NMR studies for this compound are currently available.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry provides crucial information on the molecular weight and elemental composition of a molecule, and its fragmentation patterns offer a roadmap of its structure.

High-Resolution Accurate Mass (HRAM) Spectrometry for Elemental Composition Verification

High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). [8, 23] This allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRAMS would be used to verify its composition.

Table 2: Elemental Composition and Theoretical Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈INO₂ |

| Molecular Weight (Nominal) | 347 g/mol [5, 14, 20, 29] |

| Theoretical Monoisotopic Mass | 347.0382 u |

Calculation based on most abundant isotopes: ¹²C=12.00000, ¹H=1.00783, ¹²⁷I=126.90447, ¹⁴N=14.00307, ¹⁶O=15.99491.

An experimental HRAMS measurement yielding a mass that matches the theoretical value to within a few thousandths of a mass unit would confirm the elemental formula of C₁₃H₁₈INO₂.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation through Fragmentation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of fragment ions (product ions). [10, 18] The fragmentation pathways are governed by the underlying chemical structure, providing powerful confirmation of atomic connectivity.

For the molecular ion of this compound ([M+H]⁺, m/z 348), several characteristic fragmentation pathways can be predicted:

Loss of Ethene: A common fragmentation for ethyl esters is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion corresponding to the protonated carboxylic acid. wisc.edu

Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), forming a stable acylium ion. [1, 28, 31]

α-Cleavage at the Amine: The C-C bond alpha to the nitrogen atom is a common fragmentation point for N-alkyl amines. This would lead to the loss of a propyl radical (•C₃H₇, 43 Da), resulting in a stabilized iminium ion. [2, 27]

Loss of Butene: A rearrangement involving the butyl chain can lead to the loss of a neutral butene molecule (C₄H₈, 56 Da), leaving a fragment corresponding to the protonated 4-amino-3-iodobenzoic acid ethyl ester.

Table 3: Predicted Major MS/MS Fragments for this compound ([M+H]⁺ = m/z 348)

| Predicted m/z | Lost Neutral/Radical Fragment | Formula of Fragment | Proposed Structure of Observed Ion |

| 320 | Ethene (C₂H₄) | C₂H₄ | Protonated 4-(butylamino)-3-iodobenzoic acid |

| 305 | Propyl Radical (•C₃H₇) | C₃H₇ | Iminium ion from α-cleavage |

| 303 | Ethoxy Radical (•OC₂H₅) | C₂H₅O | 4-(butylamino)-3-iodobenzoyl cation |

| 292 | Butene (C₄H₈) | C₄H₈ | Protonated 4-amino-3-iodobenzoic acid ethyl ester |

Note: These predictions are based on established fragmentation rules for related functional groups.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies

IMS-MS is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. This analysis would provide insights into the three-dimensional structure of this compound in the absence of solvent or crystal packing forces, revealing its intrinsic conformational preferences. Such a study would involve determining its collision cross-section (CCS) and comparing it with theoretical models to understand the orientation of the butylamino and ethyl benzoate (B1203000) moieties. At present, no such studies have been published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy is essential for identifying the functional groups within a molecule and probing intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing Analysis

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth and Optimization Protocols

The successful application of SCXRD first requires the growth of high-quality single crystals. This process would involve exploring various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain crystals suitable for diffraction experiments. There are no published protocols for the crystallization of this compound.

Unit Cell Parameters, Space Group Determination, and Bond Metrics

A successful SCXRD analysis would yield precise data on the unit cell dimensions, the symmetry of the crystal lattice (space group), and critical bond lengths and angles within the molecule. This information would definitively establish the molecular conformation in the solid state and reveal how the molecules pack together, including any intermolecular interactions like hydrogen bonding or halogen bonding. This fundamental crystallographic data has not been reported.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The solid-state architecture of this compound is expected to be significantly influenced by a variety of intermolecular forces, with hydrogen bonding playing a primary role. The presence of a secondary amine (N-H group) as a hydrogen bond donor and the carbonyl oxygen of the ester group as a primary hydrogen bond acceptor suggests the formation of robust intermolecular hydrogen bonds.

In analogous structures, such as derivatives of 4-aminobenzoic acid, extensive hydrogen-bonded networks are common. researchgate.netnih.gov For instance, studies on the bromide salts of 4-aminobenzoic acid reveal two-dimensional networks held together by N-H···O and N-H···Br hydrogen bonds. researchgate.netnih.gov In the case of this compound, it is highly probable that the N-H group of the butylamino moiety forms a hydrogen bond with the carbonyl oxygen of the ethyl ester group of an adjacent molecule (N-H···O=C). This interaction would lead to the formation of chains or dimeric motifs, which are common in the crystal packing of substituted aminobenzoates. biust.ac.bwresearchgate.netrsc.org

Furthermore, research on methyl 2,6-diaminobenzoate has shown that hydrogen bonding can also occur with the alkoxy oxygen of the ester group, although this is generally a weaker interaction than with the carbonyl oxygen. rsc.org Therefore, the possibility of the N-H group of this compound interacting with the ethoxy oxygen cannot be entirely ruled out, potentially leading to more complex three-dimensional networks.

A summary of potential intermolecular interactions is presented in the table below:

| Interacting Groups | Type of Interaction | Significance in Crystal Packing |

| N-H (donor) and C=O (acceptor) | Hydrogen Bond | Primary interaction leading to chain or dimer formation. |

| N-H (donor) and O-Et (acceptor) | Weak Hydrogen Bond | Potentially contributes to a more complex 3D network. rsc.org |

| C-I and O=C or N | Halogen Bond | Can influence the orientation and packing of molecules. |

| Aromatic Rings | π-π Stacking | Can contribute to the stabilization of the crystal lattice. |

| Butyl and Ethyl Chains | van der Waals Forces | Affects the overall packing density and conformation. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in determining the absolute configuration of chiral molecules. These methods rely on the differential absorption of left and right circularly polarized light. acs.orgnih.gov

For a molecule to be chiroptical, it must be chiral, meaning it is non-superimposable on its mirror image. This compound, in its ground state, does not possess a stereocenter and is therefore achiral. The molecule has a plane of symmetry that, assuming free rotation of the substituents, would pass through the benzene ring.

However, chirality could be induced under certain circumstances. For example, if the rotation around the C-N bond of the butylamino group or the C-C bond of the ester group were significantly hindered, leading to stable atropisomers, then these conformers could be chiral. Such hindered rotation is not typically expected for a simple butyl group.

Given that there are no reports in the scientific literature on the synthesis of chiral variants or the resolution of potential atropisomers of this compound, there is currently no basis for chiroptical studies. Consequently, no ECD or VCD data are available for this compound. The application of chiroptical spectroscopy would only become relevant if a chiral derivative were to be synthesized or if the compound were placed in a chiral environment that could induce a chiroptical response.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive substrates for oxidative addition to low-valent transition metal catalysts, particularly palladium(0). This reactivity is the cornerstone of numerous powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of the electron-donating butylamino group ortho to the iodide and the electron-withdrawing ethyl ester group para to the amino group modulates the electronic density of the aromatic ring, influencing the kinetics of these transformations.

While specific literature detailing the cross-coupling reactions of Ethyl 4-(butylamino)-3-iodobenzoate is not extensively available, its reactivity can be confidently predicted based on well-established precedents with similarly substituted aryl iodides.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. cas.org For this compound, this reaction would provide a direct route to biphenyl (B1667301) derivatives.

The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. cas.org The reactivity of aryl halides in this process follows the order I > Br > Cl. google.com Given the high reactivity of aryl iodides, the reaction is expected to proceed under relatively mild conditions.

Illustrative Conditions for Suzuki-Miyaura Coupling: This table presents typical conditions for Suzuki-Miyaura reactions involving iodoaniline derivatives and is for illustrative purposes only.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-110 |

Sonogashira Coupling for C-C Alkynyl-Aryl Bond Formation

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. google.comgoogle.com Reacting this compound with a terminal alkyne would yield a 3-alkynyl-4-(butylamino)benzoate derivative.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle generates this acetylide from the terminal alkyne, copper(I) iodide, and a base (typically an amine). Reductive elimination from the palladium center gives the final product. The high reactivity of the C-I bond is advantageous, allowing these reactions to often proceed at room temperature. google.com

Illustrative Conditions for Sonogashira Coupling: This table presents typical conditions for Sonogashira reactions involving o-iodoanilines and is for illustrative purposes only.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF or DMF | 25-60 |

| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine (DIPA) | Toluene | 25-80 |

Heck Reaction for Olefin Arylation

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would introduce a vinyl group at the C3 position.

The mechanism begins with the oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex coordinates to the alkene, which then undergoes migratory insertion into the Pd-aryl bond. A subsequent β-hydride elimination releases the arylated alkene product, and the resulting palladium hydride species is reductively eliminated by a base to regenerate the Pd(0) catalyst. The high reactivity of aryl iodides makes them excellent substrates for this transformation.

Illustrative Conditions for Heck Reaction: This table presents typical conditions for Heck reactions involving aryl iodides and is for illustrative purposes only.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or Acetonitrile | 80-120 |

| PdCl₂(PPh₃)₂ | None | NaOAc | DMA | 100-140 |

Buchwald-Hartwig Amination for C-N Bond Formation at the Iodinated Position

While the target molecule already possesses an amino group, the Buchwald-Hartwig amination could be used to introduce a different amine or related nitrogen nucleophile at the C3 position, displacing the iodide. This reaction is a powerful method for forming C-N bonds.

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by the coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for facilitating the reductive elimination step. The reaction would result in a 3,4-diaminobenzoate (B8644857) derivative, a structure of interest in medicinal chemistry.

Reactivity of the Ester Group: Hydrolysis, Transesterification, and Reduction Chemistry

The ethyl ester group in this compound is a classic carboxylic acid derivative that can undergo nucleophilic acyl substitution. While generally less reactive than acid chlorides or anhydrides, it readily participates in several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(butylamino)-3-iodobenzoic acid, under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester is treated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water. The ortho-amino group in the substrate is expected to facilitate this reaction through intramolecular general base catalysis, potentially leading to enhanced reaction rates compared to analogues without this group.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a large excess of methanol (B129727) and an acid catalyst would shift the equilibrium to produce Mthis compound.

Reduction: The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, [4-(butylamino)-3-iodophenyl]methanol. The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol.

Reactivity of the Butylamino Group: Alkylation, Acylation, and Oxidation Pathways

The secondary amino group is a nucleophilic center and can undergo various chemical transformations. Its reactivity is influenced by the electronic effects of the para-ester and ortho-iodide substituents.

Alkylation: The nitrogen atom of the butylamino group can be further alkylated using an alkyl halide. The reaction would proceed via nucleophilic substitution, where the lone pair on the nitrogen attacks the electrophilic carbon of the alkyl halide. This would form a tertiary amine. The presence of a base is typically required to neutralize the hydrogen halide byproduct.

Acylation: The butylamino group can be readily acylated by reacting it with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). This reaction, a form of aminolysis, proceeds via nucleophilic acyl substitution on the acylating agent to form an amide. For instance, reaction with acetyl chloride would yield Ethyl 4-(N-butylacetamido)-3-iodobenzoate.

Oxidation: Secondary amines can be oxidized, although the reactions can sometimes lead to a mixture of products. Strong oxidizing agents can potentially lead to complex reaction pathways. Milder, more controlled oxidation could potentially form species like nitroxides or imines, though these transformations would require specific and carefully chosen reagents to avoid side reactions involving the electron-rich aromatic ring.

Regioselectivity and Stereoselectivity in Multi-Functional Group Transformations

The substitution pattern of this compound presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity. The butylamino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The ethyl benzoate (B1203000) group is a deactivating group and a meta-director. The iodine atom is a deactivating group but is also an ortho, para-director.

In electrophilic aromatic substitution reactions, the powerful ortho, para-directing effect of the butylamino group would likely dominate. The positions ortho to the amino group are at C3 and C5. The C3 position is already substituted with iodine, and the C5 position is sterically unhindered, making it the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 4-(butylamino)-3-iodo-5-nitrobenzoate |

| Halogenation | Br₂/FeBr₃ | Ethyl 5-bromo-4-(butylamino)-3-iodobenzoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ethyl 4-(butylamino)-5-acyl-3-iodobenzoate |

In reactions involving the aryl iodide, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reaction will selectively occur at the C-I bond. The conditions for these reactions are typically mild enough not to affect the amino or ester functionalities directly, thus ensuring high regioselectivity at the C3 position.

Stereoselectivity would become a factor if a chiral center is introduced, for instance, through an asymmetric reaction at the C5 position or by using a chiral catalyst in a cross-coupling reaction that results in a chiral product. However, without specific published examples for this molecule, any discussion on stereoselectivity remains speculative and would depend entirely on the chosen reaction and chiral induction method.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Table 2: General Kinetic and Thermodynamic Considerations

| Reaction Pathway | Influencing Factors | Expected Outcome |

| Electrophilic Aromatic Substitution | - Steric hindrance at C3- Dominant directing effect of the amino group | Kinetically favored substitution at the C5 position. The reaction is likely to be thermodynamically favorable due to the formation of a stable aromatic product. |

| Nucleophilic Aromatic Substitution | - Electron-donating amino group- Electron-withdrawing ester group | Kinetically slow due to the deactivating effect of the amino group. Thermodynamic favorability depends on the strength of the incoming nucleophile versus the iodide leaving group. |

| Cross-Coupling Reactions | - Catalyst and ligand choice- Reaction temperature and time | Kinetics are highly tunable. The thermodynamics are generally favorable, leading to the formation of a more stable C-C or C-heteroatom bond. |

A kinetic study of the hydrolysis of a related compound, 4-amino-3-methylphenyl phosphate (B84403) mono-ester, has shown that the reaction proceeds via conjugate acid species, and the rate is influenced by pH and ionic strength erpublication.org. Similar dependencies would be expected for the hydrolysis of the ester group in this compound under acidic or basic conditions.

Photochemical and Radical Reaction Pathways

The presence of an aryl iodide moiety in this compound opens up possibilities for photochemical and radical reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically upon irradiation with UV light to generate an aryl radical.

This aryl radical could then participate in a variety of transformations:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from the solvent or another reagent to form Ethyl 4-(butylamino)benzoate.

Radical Cyclization: If an appropriate radical acceptor is present within the molecule or added to the reaction mixture, intramolecular or intermolecular cyclization could occur. For instance, research on N-allyl-haloacetamides has demonstrated radical cyclization to form N-containing heterocyclic compounds nih.gov. While not directly analogous, similar principles could be applied.

Reaction with other Radicals: The aryl radical can combine with other radical species present in the medium.

Photochemical alkylation of heteroarenes has been demonstrated using various radical precursors, highlighting the potential for generating radicals that can functionalize aromatic systems rsc.orgnih.gov. The photoredox catalysis approach could be employed to generate an aryl radical from this compound under milder conditions than direct photolysis.

Furthermore, radical cyclizations initiated by alkyl iodides have been achieved using catalytic systems, which could be applicable to derivatives of this compound nih.gov. For example, the radical bromination of N-arylpropiolamides can induce an ipso-cyclization followed by an ortho-cyclization sequence rsc.org.

Table 3: Potential Photochemical and Radical Reactions

| Reaction Type | Initiation Method | Potential Intermediate | Possible Product(s) |

| Photoreduction | UV irradiation | Aryl radical | Ethyl 4-(butylamino)benzoate |

| Radical Cyclization | Photolysis or radical initiator | Aryl radical | Cyclized products (substrate dependent) |

| Photochemical Alkylation | Photoredox catalysis | Aryl radical | Alkylated aromatic ring |

It is important to note that the butylamino group itself can also influence radical reactions. The N-H bond could be a site for hydrogen abstraction, and the nitrogen lone pair can participate in stabilizing adjacent radical centers. These factors would add another layer of complexity to the photochemical and radical reactivity of the molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For "Ethyl 4-(butylamino)-3-iodobenzoate," these methods can reveal details about its geometry, stability, and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. DFT calculations would be employed to determine the most stable three-dimensional structure of "this compound" by finding the geometry that corresponds to the minimum energy on the potential energy surface.

A typical DFT study would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which has shown reliability for aniline (B41778) derivatives. researchgate.net The geometry optimization process would systematically adjust bond lengths, bond angles, and dihedral angles to find the global minimum energy conformation. For "this compound," key structural parameters of interest would include the C-N bond length, the planarity of the amino group relative to the benzene (B151609) ring, and the orientation of the butyl and ethyl ester groups. afit.edu The electron-donating butylamino group and the electron-withdrawing iodo and ester groups are expected to influence the geometry and electronic structure of the benzene ring.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value | Significance |

| C-N Bond Length | ~1.39 Å | Shorter than a typical C-N single bond, indicating some double bond character due to resonance. |

| C-I Bond Length | ~2.10 Å | Reflects the size of the iodine atom and its bond to an sp2 carbon. |

| C=O Bond Length | ~1.22 Å | Typical for an ester carbonyl group. |

| N-H Bond Length | ~1.01 Å | Standard for a secondary amine. |

| Dihedral Angle (Ring-N) | ~10-20° | The butylamino group is likely slightly non-planar with the ring to minimize steric hindrance. |

Note: These values are illustrative and would be precisely determined through actual DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization, offering a higher level of accuracy for electronic properties. rsc.orgmq.edu.au While computationally more demanding than DFT, these methods are valuable for benchmarking and obtaining precise values for properties like ionization potential, electron affinity, and electronic transition energies. For iodinated compounds, relativistic effects may need to be considered for the highest accuracy, and specialized basis sets would be employed. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of a quantum chemical calculation in terms of familiar chemical concepts like lone pairs, bonds, and charge transfer. For "this compound," NBO analysis would quantify the delocalization of the nitrogen lone pair into the aromatic π-system and the electronic interactions between the substituents and the ring. acs.org

Key findings from an NBO analysis would likely include:

Hyperconjugative Interactions: Strong interactions between the nitrogen lone pair (n_N) and the antibonding π* orbitals of the benzene ring (π*_C=C), indicating significant electron donation from the amino group.

Inductive Effects: The electronegative iodine and ester groups would withdraw electron density through the σ-framework.

Steric Effects: The butyl group on the nitrogen and the adjacent iodine atom would likely cause some torsion around the C-N bond, slightly reducing the n_N -> π* delocalization compared to a less hindered aniline.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational chemistry can predict various spectroscopic parameters, providing a valuable tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.govnih.govaminer.org These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. The predicted shifts for "this compound" would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the substituents. For example, the aromatic protons would show distinct shifts due to the ortho, para-directing amino group and the meta-directing ester group.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. researchgate.netyoutube.com The UV-Vis spectrum of "this compound" is expected to be dominated by π -> π* transitions within the substituted benzene ring. The strong electron-donating amino group and the extended conjugation would likely result in absorption bands at longer wavelengths compared to benzene itself. researchgate.netajrsp.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value | Notes |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm | Typical for an ester. |

| ¹³C NMR | C-I | ~90-100 ppm | The heavy atom effect of iodine causes a significant upfield shift. |

| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm | The exact shifts would be distinct for each proton due to substituent effects. |

| IR | N-H Stretch | ~3350-3450 cm⁻¹ | A single peak characteristic of a secondary amine. |

| IR | C=O Stretch | ~1710-1730 cm⁻¹ | Strong absorption typical for an aromatic ester. spectroscopyonline.com |

| UV-Vis | λ_max | ~280-320 nm | Reflects the π -> π* transition of the substituted aromatic system. |

Note: These values are illustrative and based on data for similar compounds. Precise values would be obtained from specific calculations.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

For reactions involving "this compound," such as electrophilic aromatic substitution, computational methods can be used to map out the entire reaction pathway. ijrar.orgmasterorganicchemistry.com

Transition State Search: This involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state are crucial for understanding the reaction's activation energy and rate. For example, in a nitration reaction, the transition state would involve the formation of the sigma complex (arenium ion). byjus.comlibretexts.org The stability of this intermediate is heavily influenced by the existing substituents. The strong electron-donating amino group would stabilize a positive charge at the ortho and para positions, directing electrophilic attack to those sites. chemistrysteps.comvanderbilt.edu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to both the reactants and the products. rsc.org This confirms that the identified transition state correctly connects the desired species and provides a detailed picture of the geometric changes that occur as the reaction progresses. For a reaction like the synthesis of anilines from boronic acids, IRC can help visualize the aryl group migration. acs.org

Through these computational studies, a comprehensive theoretical understanding of "this compound" can be developed, guiding future experimental work and applications.

Free Energy Profiles and Reaction Barriers for Key Transformations

A critical aspect of understanding a molecule's chemical behavior is the study of its reaction pathways. This involves calculating the free energy profiles for significant transformations, such as its synthesis, potential degradation pathways, or its participation in further chemical reactions. By mapping the energy landscape, chemists can identify transition states and determine the activation energy barriers.

For this compound, key transformations of interest would include the N-alkylation of an aminobenzoate precursor or the iodination of the aromatic ring. Computational methods like Density Functional Theory (DFT) would be employed to model these reaction coordinates. However, no studies have been published that provide data on the reaction barriers or free energy profiles for this specific molecule.

A hypothetical data table for such a study would look like this:

| Transformation | Computational Method | Solvent Model | Calculated Free Energy Barrier (kcal/mol) |

| N-Butylation | DFT (B3LYP/6-31G*) | PCM (Toluene) | Data Not Available |

| Electrophilic Iodination | DFT (M06-2X/def2-TZVP) | SMD (Dichloromethane) | Data Not Available |

This table is for illustrative purposes only. The values are placeholders as no published data exists.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The three-dimensional shape (conformation) of this compound and its interactions with its environment are crucial for its properties. The butylamino and ethyl ester groups can rotate, leading to a variety of possible conformations. Molecular Dynamics (MD) simulations are the ideal tool for exploring this conformational landscape.

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and its interactions with solvent molecules. This would reveal the most stable conformations in different environments (e.g., in water versus a non-polar organic solvent) and how solvent molecules arrange themselves around the solute. Such information is vital for understanding solubility, crystal packing, and potential biological interactions. At present, no MD simulation studies have been reported for this compound.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or computed properties with its chemical reactivity. These models are used to predict the behavior of new or untested compounds.

To build a QSRR model relevant to this compound, one would typically study a series of related iodinated aminobenzoates. Various molecular descriptors (e.g., electronic properties like partial charges, steric parameters, and quantum chemical descriptors like HOMO/LUMO energies) would be calculated and correlated with experimentally measured reaction rates. This would allow for the prediction of reactivity for other similar molecules. The development of such predictive models for this class of compounds has not yet been undertaken.

An example of descriptors that would be used in a QSRR study:

| Compound Series | Molecular Descriptor | Correlation with Reactivity (Example) | Status |

| Substituted Iodobenzoates | Hammett Constant (σ) | Data Not Available | Research Not Performed |

| Substituted Iodobenzoates | LUMO Energy (eV) | Data Not Available | Research Not Performed |

| Substituted Iodobenzoates | Sterimol Parameters | Data Not Available | Research Not Performed |

This table illustrates the type of data required for a QSRR study, highlighting that it is currently unavailable for this compound.

Development of Derivatives and Structural Analogues for Advanced Synthetic Applications

Design Principles for Structural Modification Based on Synthetic Accessibility and Reactivity Profiles

The design of derivatives from ethyl 4-(butylamino)-3-iodobenzoate is guided by the inherent reactivity of its functional groups and the synthetic accessibility of the resulting analogues. The key reactive sites are the iodine atom, the secondary amine, the aromatic ring, and the ethyl ester.

Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the iodine atom an excellent leaving group for various cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the benzene (B151609) ring.

Butylamino Group: The nitrogen atom of the butylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for modifications such as alkylation, acylation, and cyclization. The butylamino group is also an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the amino group.

Aromatic Ring: The benzene ring can undergo further substitution reactions. The existing substituents—the electron-donating butylamino group and the electron-withdrawing (by induction) but ortho,para-directing iodo group—influence the regioselectivity of these reactions.

Ethyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide. These transformations provide access to a different class of derivatives with altered physicochemical properties.

The synthetic strategy for creating derivatives is often a multi-step process, where the order of reactions is crucial to avoid undesired side reactions. For instance, protecting the amino group might be necessary before performing certain reactions on the ester or the aromatic ring.

Synthesis of Halogen-Exchange and Other Aromatic Substitution Products

The iodine atom on the aromatic ring can be replaced by other halogens, such as bromine or chlorine, through halogen-exchange reactions, typically catalyzed by copper salts. However, a more common approach to introduce other substituents is through electrophilic aromatic substitution. masterorganicchemistry.com The strong electron-donating nature of the butylamino group directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the ester group, substitution is expected to occur at the position ortho to the amino group (the 5-position).

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst introduces a bromo or chloro group, respectively.

Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid introduces an alkyl or acyl group. masterorganicchemistry.com

Expansion of the Aromatic System via Further Coupling Strategies

The iodo-substituent at the 3-position is a key handle for expanding the aromatic system through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for the synthesis of arylalkynes. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. This can be used to introduce a second amino group or to synthesize more complex nitrogen-containing heterocycles.

Stille Coupling: This involves the coupling of the aryl iodide with an organotin compound, catalyzed by palladium.

These coupling reactions provide access to a vast array of complex derivatives with extended π-systems and diverse functionalities.

Modification of the Butylamino Side Chain: Homologation, Branching, and Cyclization

The butylamino side chain offers another site for structural diversification.

Homologation: The butyl chain can be extended by one or more methylene (B1212753) groups through a sequence of reactions, such as acylation followed by reduction.

Branching: Branched alkyl groups can be introduced on the nitrogen atom via N-alkylation with branched alkyl halides. This can influence the steric environment around the nitrogen and impact the molecule's conformation and binding properties.

Cyclization: The butylamino side chain can be incorporated into a cyclic structure. For instance, intramolecular cyclization reactions can lead to the formation of nitrogen-containing heterocycles fused to the benzene ring.

The reorientation dynamics of aromatic amino acids and their side chain models in solution have been studied, providing insights into the behavior of such modified side chains. nih.gov

Diversification of the Ester Group: Amidation, Reduction to Alcohol, and Carboxylic Acid Synthesis

The ethyl ester group is a versatile handle for further transformations.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.orgnih.govnih.gov This reaction, known as aminolysis, introduces a new functional group with different hydrogen bonding capabilities. libretexts.org

Reduction to Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgncert.nic.in The resulting benzylic alcohol can undergo further reactions, such as oxidation or etherification.

Carboxylic Acid Synthesis: Hydrolysis of the ethyl ester, either under acidic or basic conditions, yields the corresponding carboxylic acid. libretexts.orgsserc.org.ukquora.comdoubtnut.comquora.com This introduces a highly polar and acidic functional group, significantly altering the molecule's properties.

| Transformation | Reagents | Product |

| Amidation | Ammonia or Amine | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Hydrolysis | Acid or Base | Carboxylic Acid |

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Separations (if applicable)

While this compound itself is achiral, the introduction of chiral centers through the modification of its structure can lead to the formation of chiral derivatives.

Stereoselective Synthesis: If a chiral center is introduced, for example, by using a chiral reagent or catalyst in one of the modification steps, it is possible to synthesize one enantiomer in excess over the other. For instance, asymmetric reduction of a ketone derivative or stereoselective alkylation of the amino group could lead to chiral products. The use of chiral catalysts in C-H insertion reactions has been shown to achieve both enantio- and diastereocontrol. escholarship.org

Enantiomeric Separations: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated using chiral chromatography. yakhak.orgsigmaaldrich.com Chiral stationary phases (CSPs) derived from polysaccharides are often effective for the separation of chiral amines and amino acid esters. yakhak.org The separation of chiral aromatic amino acids has been achieved using surface-functionalized magnetic nanoparticles and through molecular docking studies with glycopeptide selectors. nih.govmdpi.com

The development of chiral derivatives is particularly important in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Research Applications in Materials Science, Supramolecular Chemistry, and Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The structure of Ethyl 4-(butylamino)-3-iodobenzoate is primed for use as a scaffold in the synthesis of complex organic molecules. The aryl iodide functionality is particularly significant, serving as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The iodo group can be readily coupled with a wide range of boronic acids or esters to form a new carbon-carbon bond at this position.

Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis allows for the introduction of alkyne moieties, which are themselves versatile functional groups for further modification, for instance in "click" chemistry.

Heck Coupling: Alkenes can be coupled at the iodo-substituted position to introduce vinyl groups.

Buchwald-Hartwig Amination: The aryl iodide can react with various amines to form a new carbon-nitrogen bond, expanding the molecular complexity.

The secondary amine (N-H) and the ethyl ester also serve as reactive sites. The amine can be acylated, alkylated, or used in condensation reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. For instance, a recent study demonstrated that N-aryl rings with iodo-substituents are effective substrates in aerobic oxidative transformations to generate atropoisomers, which are molecules with hindered rotation around a single bond. acs.org This highlights the utility of the iodo-aniline framework in constructing sterically complex and chiral molecules.

Applications in the Design and Synthesis of Novel Ligands for Catalysis

The functional groups on this compound make it an attractive candidate for designing novel ligands for transition metal catalysis. The secondary amine can act as a coordinating atom for a metal center. Furthermore, the aryl iodide allows for the introduction of other coordinating groups, such as phosphines, via cross-coupling reactions.

A hypothetical synthetic route could involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The acid could then be coupled with another molecule containing a coordinating group. Subsequently, the aryl iodide could be used in a cross-coupling reaction to introduce a phosphine (B1218219) group, yielding a bidentate or pincer-type ligand. The butyl group on the amine provides steric bulk, which can be crucial for influencing the selectivity and activity of a catalyst. The synthesis of flavone-3-carboxamides from 3-iodoflavone precursors via palladium-catalyzed aminocarbonylation reactions demonstrates how iodo-aromatic compounds can be functionalized with amines to create complex heterocyclic structures, a principle applicable to ligand synthesis. mdpi.com

Integration into Polymer Architectures or Covalent Organic Frameworks (COFs)

The concept of using small molecules as individual building blocks, or monomers, to create larger polymers is a fundamental principle in materials science. youtube.combioninja.com.au this compound, with its multiple reactive sites, is a prime candidate for a monomer in the synthesis of advanced polymers and Covalent Organic Frameworks (COFs).

COFs are a class of crystalline porous materials built from organic monomers linked by strong covalent bonds. unito.itepa.gov Their ordered structures and high porosity make them suitable for applications in gas storage, separation, and catalysis. The synthesis of flexible aniline-based COFs has been reported, showcasing their high thermal stability and capacity for iodine adsorption. bohrium.com A molecule like this compound could serve as a linker or building block in COF synthesis. For example, the amino group could undergo condensation with aldehyde-functionalized monomers to form imine-linked frameworks. Alternatively, the iodo group could be used in coupling reactions, such as Sonogashira coupling with alkyne-functionalized monomers, to build the framework. The presence of iodine within the COF structure itself could also be beneficial; iodine doping has been shown to activate COF cathodes for use in Li-ion batteries by enhancing ion and electron transport. rsc.org

In linear polymer synthesis, the difunctionality of the iodo and amino groups could be exploited. For example, polymerization via repetitive Buchwald-Hartwig amination or Suzuki coupling could yield novel, functional polymers. The butylamino and ester side chains would influence the polymer's solubility and thermal properties.

Exploration as a Precursor for Advanced Organic Electronic or Photonic Materials

Organic electronic and photonic materials are utilized in devices like organic light-emitting diodes (OLEDs), solar cells, and transistors. researchgate.netrsc.org The properties of these materials are highly dependent on the molecular structure of their components. This compound possesses features that make it a promising precursor for such materials.

The substituted aniline (B41778) core is an electron-rich system, a common feature in hole-transporting materials. The butylamino group acts as an electron donor, while the iodo and ester groups are electron-withdrawing, creating an intramolecular charge-transfer character. This electronic structure can be tuned by reacting the functional groups. For instance, replacing the iodine via cross-coupling reactions with other aromatic or heteroaromatic groups can extend the π-conjugation of the molecule, which is crucial for charge transport and can shift its light absorption and emission properties. escholarship.org Studies on N,N'-substituted quinacridones have shown that the nature of the N-substituent (e.g., methyl vs. butyl) plays a critical role in the charge transport properties of the final material. rsc.orgresearchgate.net This highlights the importance of the butyl group in the target compound for tuning electronic characteristics.

Role as a Reference Standard for Validation of Analytical Methodologies in Chemical Research

In chemical research, particularly for regulatory and quality control purposes, well-characterized reference standards are essential for the validation of analytical methods. escholarship.org These standards are used to confirm the identity and concentration of an analyte, ensuring the accuracy and reproducibility of a given method.

This compound could serve as a reference standard in several contexts. For example, in the development of methods to detect and quantify primary or secondary aromatic amines in various matrices, a pure, stable compound like this would be invaluable. epa.govresearchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) require such standards for calibration and validation. nih.govresearchgate.net Given that aromatic amines are a class of compounds monitored in food contact materials and textiles, having specific and well-characterized standards is crucial for accurate analysis. europa.eu

Example Parameters for Method Validation using a Reference Standard:

| Parameter | Description | Typical Metric |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results to the true value. | Recovery (%) of spiked standard |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision. | Signal-to-Noise Ratio (S/N) of 10:1 |

Application in the Development of Chemical Sensors or Probes

The development of chemical sensors relies on molecules that can selectively interact with a target analyte and produce a measurable signal, such as a change in color or fluorescence. The electronic structure of this compound makes it a candidate for development into a chemical probe. The substituted aminobenzoate core can be fluorescent, and its emission properties are sensitive to the molecular environment.

For example, the secondary amine could act as a binding site for metal ions or other electrophilic species. Upon binding, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence (a "turn-on" or "turn-off" response). The iodo- and ester groups provide handles for covalently attaching this core sensing unit to other molecules or surfaces, such as polymers or cyclodextrins, to create more complex sensor systems with enhanced selectivity. mdpi.com The development of fluorescent sensors for picric acid and iodine using flexible aniline-based COFs illustrates how aniline-containing structures can be effective in sensing applications. bohrium.com

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Synthesis and Derivatization

The synthesis and functionalization of Ethyl 4-(butylamino)-3-iodobenzoate and its derivatives stand to benefit significantly from advances in catalysis. The carbon-iodine bond is a particularly attractive site for modification via modern cross-coupling reactions.

Future research will likely focus on employing palladium-catalyzed systems for reactions such as Suzuki, Heck, and Sonogashira couplings at the C-3 position. beilstein-journals.orgbeilstein-journals.org These reactions would allow for the introduction of a wide variety of substituents (aryl, vinyl, alkynyl groups), thereby enabling the creation of a large library of analogues with diverse electronic and steric properties. Research into using more sustainable and economical catalysts, such as those based on copper or nickel, is also a burgeoning field that could be applied to this system.

Furthermore, iodine itself can act as a catalyst in certain organic transformations. organic-chemistry.org Investigations into iodine-catalyzed C-H functionalization or cyclization reactions involving the N-butylamino group could lead to novel heterocyclic structures. The development of catalytic protocols that are tolerant of the existing ester and amine functionalities will be crucial for efficient and atom-economical derivatization. thieme-connect.de

| Catalytic Approach | Target Transformation | Potential Outcome |

| Palladium-Catalyzed Cross-Coupling | Modification at the C-I bond | Synthesis of biaryls, stilbenes, and other conjugated systems |

| Copper-Catalyzed Reactions | C-N or C-O bond formation | Introduction of new amine or ether linkages |

| Iodine-Catalyzed CDC Reactions | Intramolecular C-H/S-H coupling | Formation of novel heterocyclic scaffolds organic-chemistry.org |

| C-H Activation | Direct functionalization of the aromatic ring | Derivatization without pre-functionalized starting materials |

In-depth Investigations into Solid-State Properties, Polymorphism, and Co-crystallization

The ability of a solid material to exist in multiple crystalline forms, known as polymorphism, can profoundly impact its physical properties, including solubility, melting point, and stability. symbiosisonlinepublishing.comciplabiosimilars.co.za Given that over 50% of active pharmaceutical ingredients (APIs) are estimated to exhibit polymorphism, understanding the solid-state behavior of this compound is critical for any potential application in pharmaceuticals or materials science. symbiosisonlinepublishing.com

Future work should involve systematic screening for different polymorphic forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures). nih.gov Characterization of these forms using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy would be essential to identify and differentiate them. acs.org

Beyond polymorphism, the field of co-crystallization offers another avenue for tuning material properties. ijsra.net Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions. researchgate.net Research into forming co-crystals of this compound with other molecules (co-formers) could lead to new materials with enhanced solubility or modified physical characteristics. ijsra.netacs.org

Integration into Automated and High-Throughput Synthesis Platforms

Modern chemical research, particularly in drug discovery, increasingly relies on automated and high-throughput experimentation (HTE) to accelerate the design-make-test-analyze cycle. sptlabtech.com The structure of this compound makes it an ideal candidate for inclusion in such platforms as a versatile building block.

Future efforts could focus on developing robust synthetic routes to this compound that are amenable to automation. Subsequently, its integration into automated synthesis platforms would enable the rapid generation of large libraries of derivatives. By systematically varying substituents at the iodo, amino, and ester positions, researchers can efficiently explore the chemical space around this scaffold. sptlabtech.com The miniaturization associated with these platforms significantly reduces the consumption of reagents and solvents, aligning with the principles of green chemistry. sptlabtech.com The vast amount of data generated from HTE can then be used to build structure-activity relationship (SAR) models, further accelerating the discovery of compounds with desired properties.

Advanced Studies of Photoinduced Reactivity and Energy Transfer Processes

The presence of an iodo-aromatic moiety in this compound suggests potentially interesting photophysical and photochemical properties. The carbon-iodine bond is known to be relatively weak and can undergo homolytic cleavage upon UV irradiation to generate radical intermediates, opening pathways for photo-initiated reactions.

Advanced studies could explore the photophysical properties of this molecule, including its fluorescence and phosphorescence behavior. mdpi.comrsc.org Time-resolved spectroscopy could be used to investigate the lifetimes of its excited states and to identify transient species like triplet states or radicals. Understanding these fundamental processes is key to harnessing its potential in areas such as photoredox catalysis or as a component in photoresponsive materials. Furthermore, investigating how modifications to the molecular structure—such as extending the π-conjugated system via reactions at the iodine position—affect these photophysical properties would be a fruitful area of research. rsc.org

Development of Machine Learning Models for Predicting Reactivity and Properties of Analogues

The intersection of chemistry and artificial intelligence is creating powerful new tools for chemical discovery. Machine learning (ML) models are increasingly being used to predict reaction outcomes, molecular properties, and biological activities, thereby reducing the need for extensive and costly experimentation. nih.govnih.gov

A significant future direction would be the development of bespoke ML models focused on this compound and its analogues. By curating a dataset of known reactions and properties of similar halogenated aromatic amines, models could be trained to predict various endpoints. nih.govnih.gov For instance, a model could predict the regioselectivity and yield of different cross-coupling reactions at the C-I bond under various catalytic conditions. Another model could predict physical properties like solubility or even solid-state characteristics like the likelihood of polymorphism based on molecular descriptors. researchgate.net Such predictive models would serve as an invaluable tool for the in silico design of new derivatives with optimized properties for specific applications. arxiv.orgchemrxiv.org

| Machine Learning Model Type | Predicted Property | Potential Application |

| Regression Model | Reaction Yield/Rate | Optimization of synthetic routes for new analogues |

| Classification Model | Polymorph Prediction | Guiding crystallization experiments to obtain desired solid forms |

| Neural Network | Photophysical Properties (e.g., λem) | Designing molecules with specific light-emitting characteristics |

| Graph Kernel Methods | Molecular Property Prediction | Interpretable predictions to guide molecular optimization chemrxiv.org |

Q & A

Q. What are the established synthetic pathways for Ethyl 4-(butylamino)-3-iodobenzoate?

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom at the 3-position enables participation in Ullmann or Suzuki-Miyaura couplings , facilitating aryl-aryl bond formation. Methodological considerations:

- Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligands for high yields.

- Monitor regioselectivity due to steric hindrance from the butylamino group at the 4-position .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

Contradictions may arise from varying purity or analytical methods. Recommendations:

- Differential Scanning Calorimetry (DSC): Measure decomposition temperature under inert atmospheres.

- Thermogravimetric Analysis (TGA): Compare with structurally similar iodobenzoates (e.g., Ethyl 3-iodobenzoate, which decomposes at ≈200°C) .

Q. What strategies optimize the biological evaluation of this compound in pharmacological studies?

- Solubility Screening: Test in DMSO/PBS mixtures (≤1% DMSO for cell-based assays).

- In Vitro Assays: Use HEK-293 or HeLa cells to assess cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) .

- Metabolic Stability: Incubate with liver microsomes to evaluate degradation pathways.

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors (P271) .

- Storage: Keep in airtight containers under nitrogen to prevent oxidation .

Contradictions and Limitations

Q. Why do synthetic yields vary across studies for similar iodobenzoate derivatives?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.